molecular formula C17H17ClN6O3S B2462079 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 897615-50-8

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2462079
M. Wt: 420.87
InChI Key: QLDPEVOLVVWCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C17H17ClN6O3S and its molecular weight is 420.87. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One significant area of research involving N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide focuses on its molecular interactions, specifically as a potent and selective antagonist for receptors. An example is the antagonist's interaction with the CB1 cannabinoid receptor, where conformational analysis using the AM1 molecular orbital method provided insights into the energetic stability of various conformers. This research offers a foundation for developing unified pharmacophore models for receptor ligands, facilitating the understanding of molecular binding interactions and the development of new therapeutic agents (Shim et al., 2002).

Structural Analysis and Docking Studies

Another crucial application is the structural analysis and docking studies of tetrazole derivatives. Research involving X-ray crystallography has provided detailed insights into the crystal structures of tetrazole compounds, enhancing the understanding of their molecular orientations and interactions within biological systems. These studies are pivotal in the rational design of inhibitors targeting specific enzymes or receptors, contributing to the development of drugs with improved efficacy and specificity (Al-Hourani et al., 2015).

Synthesis and Anticancer Activity

Research into the synthesis of novel compounds containing the thiadiazole scaffold and benzamide groups, coupled through appropriate pharmacophores, highlights the potential anticancer activity of these molecules. Microwave-assisted synthesis methods have facilitated the development of compounds with significant in vitro anticancer activity against various human cancer cell lines. This area of research demonstrates the compound's potential as a framework for designing new anticancer drugs, emphasizing the importance of molecular docking studies to predict the mechanism of action (Tiwari et al., 2017).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O3S/c1-23(2)28(26,27)15-9-3-12(4-10-15)17(25)19-11-16-20-21-22-24(16)14-7-5-13(18)6-8-14/h3-10H,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPEVOLVVWCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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